Home > Products > Screening Compounds P44315 > (Des-ala3)-ghrp-2
(Des-ala3)-ghrp-2 - 290312-22-0

(Des-ala3)-ghrp-2

Catalog Number: EVT-1819248
CAS Number: 290312-22-0
Molecular Formula: C42H50N8O5
Molecular Weight: 746.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GHRP-2

    Acylated Ghrelin (AG)

      Relevance: AG shares the same receptor target, GHS-R1a, as GHRP-2 and its analogs, including (Des-ala3)-GHRP-2. [, ] Both AG and GHRP-2 activate GHS-R1a to stimulate GH secretion, indicating a shared mechanism of action despite structural differences.

    [D-Lys3]-GHRP-6

      Relevance: [D-Lys3]-GHRP-6 serves as a relevant comparison to (Des-ala3)-GHRP-2 due to its interaction with the same receptor target, GHS-R1a. [] By understanding the antagonistic effects of [D-Lys3]-GHRP-6 on GHS-R1a, researchers can gain insights into the potential agonist or antagonist activity of (Des-ala3)-GHRP-2 and its implications for GH release and related physiological processes.

    GHRH (Growth Hormone-Releasing Hormone)

      Relevance: While GHRH and GHRP-2 activate distinct receptors (GHRHR and GHS-R1a, respectively), they both ultimately stimulate GH secretion. [] This shared downstream effect makes GHRH a relevant compound to consider when studying (Des-ala3)-GHRP-2, as both peptides ultimately impact GH levels and potentially influence similar physiological processes.

    Overview

    (Des-ala3)-ghrp-2 is a synthetic peptide belonging to the growth hormone-releasing peptides family, specifically a modified version of growth hormone-releasing peptide-2. The modification involves the removal of the third amino acid, alanine, which enhances its stability and biological activity. This compound is primarily recognized for its ability to stimulate the release of growth hormone, making it significant in various scientific research areas including biochemistry, medicine, and pharmacology.

    Source and Classification

    (Des-ala3)-ghrp-2 is classified under peptides and is utilized in biochemical research. It is particularly noted for its role in stimulating growth hormone release and has potential applications in treating growth hormone deficiencies and metabolic disorders . The compound's structure and modifications have made it a subject of interest in studies related to peptide synthesis and drug development.

    Synthesis Analysis

    Methods

    The synthesis of (Des-ala3)-ghrp-2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. Key steps in this process include:

    • Coupling: Amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
    • Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.
    • Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail that typically contains trifluoroacetic acid, water, and scavengers like triisopropylsilane.

    Technical Details

    The SPPS method is advantageous due to its efficiency and ability to produce high-purity peptides. The choice of protecting groups and coupling reagents can significantly affect the yield and purity of the final product.

    Molecular Structure Analysis

    Structure

    The molecular structure of (Des-ala3)-ghrp-2 can be represented as follows:

    H2NAlaHisD PheArgTrpLysProGlyC N terminal C C terminal \text{H}_2\text{N}-\text{Ala}-\text{His}-\text{D Phe}-\text{Arg}-\text{Trp}-\text{Lys}-\text{Pro}-\text{Gly}-\text{C}\text{ N terminal }-\text{C}\text{ C terminal }

    This structure indicates that alanine at position 3 has been substituted or removed, altering its properties compared to GHRP-2.

    Data

    The molecular formula for (Des-ala3)-ghrp-2 is C₃₈H₅₁N₉O₉S, with a molecular weight of approximately 785.94 g/mol. Its specific structural characteristics contribute to its enhanced biological activity compared to its parent compound.

    Chemical Reactions Analysis

    Reactions

    (Des-ala3)-ghrp-2 can undergo several chemical reactions, including:

    • Oxidation: Particularly at methionine residues using oxidizing agents like hydrogen peroxide.
    • Reduction: Disulfide bonds within the peptide can be reduced using agents such as dithiothreitol.
    • Substitution: Amino acid residues can be substituted via site-directed mutagenesis techniques.

    Technical Details

    Common reagents used include:

    • Oxidation: Hydrogen peroxide under mild conditions.
    • Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous buffers.
    • Substitution: Specific primers and DNA polymerases for site-directed mutagenesis.
    Mechanism of Action

    Data

    Studies indicate that (Des-ala3)-ghrp-2 exhibits a higher affinity for these receptors compared to other peptides in its class, enhancing its effectiveness in promoting growth hormone secretion .

    Physical and Chemical Properties Analysis

    Physical Properties

    (Des-ala3)-ghrp-2 is typically presented as a white powder. It is soluble in water and exhibits stability under appropriate storage conditions.

    Chemical Properties

    Key chemical properties include:

    • Molecular Weight: Approximately 785.94 g/mol
    • Solubility: Soluble in water
    • Stability: Enhanced stability due to structural modifications compared to GHRP-2 .
    Applications

    (Des-ala3)-ghrp-2 has diverse applications across various scientific fields:

    1. Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
    2. Biology: Investigated for its role in stimulating growth hormone release and effects on cellular processes.
    3. Medicine: Explored for potential therapeutic applications in treating growth hormone deficiencies and metabolic disorders.
    4. Industry: Utilized in developing peptide-based drugs and as a reference standard in analytical methods .
    Introduction to (Des-Ala³)-GHRP-2 in the Context of Growth Hormone-Releasing Peptides (GHRPs)

    Historical Development of Synthetic GHRPs and Structural Evolution

    The development of synthetic GHRPs began in the 1980s with pioneering work by endocrinologist Cyril Bowers, who discovered that certain enkephalin analogues could stimulate GH secretion. This serendipitous observation led to the rational design of the first-generation peptide GHRP-6 (His-DTrp-Ala-Trp-DPhe-Lys-NH₂), which demonstrated specific, dose-related GH release in vitro and in vivo. GHRP-6 established the foundational hexapeptide structure that would guide subsequent synthetic efforts [1] .

    Table 1: Key Milestones in Synthetic GHRP Development

    Time PeriodDevelopment PhaseKey PeptidesSignificant Advances
    Early 1980sFirst-generationGHRP-6First synthetic hexapeptide with specific GH-releasing activity; demonstrated oral activity and metabolic stability
    Late 1980s-1990sSecond-generationGHRP-1, GHRP-2Enhanced potency and receptor specificity; GHRP-2 (pralmorelin) emerged as a research benchmark with sequence: H-D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂
    Post-1999Structural derivatives(Des-Ala³)-GHRP-2, Hexarelin analoguesTargeted modifications exploring side chain elimination and residue substitution to refine pharmacological properties

    The structural evolution progressed systematically through three phases:

    • Amino acid substitutions: Researchers replaced residues in GHRP-6 to enhance metabolic stability and receptor affinity. This yielded GHRP-2 (pralmorelin) with the sequence H-D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂, which showed significantly increased GH-releasing potency compared to its predecessor. The strategic incorporation of D-2-naphthylalanine (D-2-Nal) at position 2 enhanced receptor binding interactions while maintaining the C-terminal amide crucial for stability [4] [7].
    • Backbone simplification: Subsequent research explored structural minimization while preserving pharmacophore elements. Hexarelin (His-D-2-Methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂) emerged as a potent heptapeptide, but focus remained on optimizing hexapeptide scaffolds like GHRP-2 for improved pharmacokinetic profiles [1].

    • Receptor-specific analogues: The discovery that GHRPs bind both growth hormone secretagogue receptors (GHS-R1a) and CD36 receptors prompted design of analogues with selective binding profiles. (Des-Ala³)-GHRP-2 epitomizes this approach through deliberate elimination of the L-alanine residue at position 3—a modification hypothesized to alter receptor activation dynamics while maintaining core functionality [7].

    The unexpected discovery of cytoprotective properties in early GHRPs significantly influenced their development trajectory. Beyond GH stimulation, researchers observed that these peptides could activate cell survival pathways (particularly PI3K/Akt), reduce reactive oxygen species (ROS) generation, enhance antioxidant defenses, and inhibit inflammatory cascades. These effects proved particularly valuable in cardiac tissues, where GHRPs demonstrated protective effects against ischemia-reperfusion injury—a finding that expanded their potential therapeutic applications beyond endocrinology into cardioprotection [1] .

    Position of (Des-Ala³)-GHRP-2 in the GHRP Family: Structural and Functional Distinctiveness

    (Des-Ala³)-GHRP-2 (molecular weight: 746.91 g·mol⁻¹; CAS: 158861-67-7) represents a strategically modified derivative of the parent peptide GHRP-2 (pralmorelin). Its systematic name reflects the deletion of the L-alanine residue normally occupying position 3 in the canonical GHRP-2 sequence [8] [10]. This structural alteration positions it within a specialized category of GHRP analogues designed for probing structure-activity relationships and receptor interaction mechanisms.

    Table 2: Structural Comparison of Key GHRPs Including (Des-Ala³)-GHRP-2

    PeptideAmino Acid SequenceMolecular Weight (g·mol⁻¹)Modification Significance
    GHRP-6His-DTrp-Ala-Trp-DPhe-Lys-NH₂873.0Original benchmark; demonstrates GH release but with significant ghrelin receptor-mediated appetite stimulation
    GHRP-2 (Pralmorelin)H-D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂817.9Incorporation of D-2-Nal enhances potency; standard for receptor studies
    (Des-Ala³)-GHRP-2H-D-Ala-D-2-Nal-__-Trp-D-Phe-Lys-NH₂746.91Deletion of Ala³ simplifies structure; may alter receptor binding kinetics and functional selectivity
    HexarelinHis-D-2-Methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂887.0Heptapeptide with strong CD36 receptor affinity and cardioprotective actions

    Structural Characteristics

    The defining modification in (Des-Ala³)-GHRP-2—the absence of the Ala³ residue—creates several distinctive molecular characteristics:

    • Reduced steric bulk: Elimination of the Ala³ side chain (-CH₃) creates a less obstructed interaction surface potentially enhancing access to receptor binding pockets
    • Altered conformational flexibility: The peptide backbone may adopt distinct torsion angles at the former Ala³ position, potentially influencing receptor recognition
    • Molecular weight reduction: At 746.91 g·mol⁻¹, it is approximately 8.7% lighter than GHRP-2, potentially enhancing tissue permeability
    • Preserved receptor anchors: Critical residues including D-2-Nal² (receptor recognition), Trp⁴ (aromatic stacking), and C-terminal amide (stability) remain intact [7] [10]

    Receptor Interaction Profile

    (Des-Ala³)-GHRP-2 maintains binding capability to both primary GHRP receptors but with potentially altered activation profiles:

    • GHS-R1a receptor: As a seven-transmembrane G protein-coupled receptor primarily expressed in pituitary and hypothalamic regions, GHS-R1a activation typically stimulates GH secretion. (Des-Ala³)-GHRP-2's binding appears preserved but may exhibit altered efficacy due to the modified interaction interface. Research suggests this analogue might partially retain the ability to stimulate GH release, though likely with reduced potency compared to GHRP-2 [7].
    • CD36 receptor: This scavenger receptor mediates many cytoprotective effects of GHRPs. (Des-Ala³)-GHRP-2 demonstrates particular significance in its interaction with CD36, activating downstream survival pathways including:
    • PI3K/Akt signaling cascade, inhibiting pro-apoptotic factors
    • Reduction of mitochondrial reactive oxygen species (ROS) production
    • Suppression of pro-inflammatory cytokine expression
    • Modulation of Bcl-2 family proteins toward anti-apoptotic balance [1]

    Functional Distinctiveness

    The strategic deletion in (Des-Ala³)-GHRP-2 confers specialized properties differentiating it from parent compounds:

    • Cytoprotective selectivity: Emerging evidence suggests this analogue may exhibit preferential activation of cytoprotective pathways (particularly through CD36) over classical GH secretion. This functional divergence makes it particularly valuable for investigating the structural determinants of GHRP-mediated cell protection [1] .
    • Attenuated endocrine effects: While definitive human studies are lacking, structural analogues with position-3 modifications typically demonstrate reduced GH-releasing potency compared to their parent peptides. This property positions (Des-Ala³)-GHRP-2 as a research tool for dissecting GH-dependent versus GH-independent effects [7].

    • Antifibrotic potential: Like other GHRPs, this analogue may counteract fibrogenic cytokine pathways (particularly TGF-β signaling), potentially reducing collagen deposition in various tissues. This effect appears mediated through both direct receptor interactions and downstream antioxidant mechanisms [1] [9].

    • Muscle preservation: In experimental models of catabolic states, GHRP-2 derivatives significantly suppressed expression of atrophy-related ubiquitin ligases MAFbx and MuRF1. (Des-Ala³)-GHRP-2 likely retains this capability through conserved mechanisms involving IGF-1 upregulation and inhibition of catabolic transcription factors [5].

    The ongoing investigation of (Des-Ala³)-GHRP-2 exemplifies the sophisticated medicinal chemistry approach driving contemporary peptide research—leveraging precise structural modifications to refine biological activity profiles and isolate specific therapeutic effects within this pharmacologically versatile family [1] [7].

    Properties

    CAS Number

    290312-22-0

    Product Name

    (Des-ala3)-ghrp-2

    IUPAC Name

    (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

    Molecular Formula

    C42H50N8O5

    Molecular Weight

    746.9 g/mol

    InChI

    InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54)/t26-,34+,35-,36-,37+/m1/s1

    InChI Key

    WLEIRCQWNYWCPZ-CFCLLVJUSA-N

    SMILES

    CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N

    Canonical SMILES

    CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N

    Isomeric SMILES

    C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.